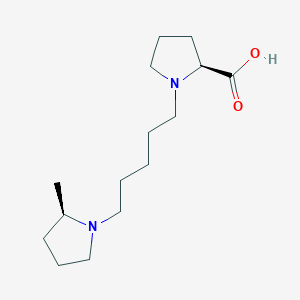
(S)-1-(5-((R)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a suitable alkylating agent under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereochemical outcomes.
化学反应分析
Types of Reactions
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学研究应用
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
作用机制
The mechanism by which (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with chiral receptors or enzymes, leading to specific biological or chemical outcomes. The pathways involved often include binding to active sites on enzymes or receptors, resulting in inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
®-1-(5-((S)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid: This is the enantiomer of the compound and has different stereochemical properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but differ in their substituents.
Uniqueness
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which allows for selective interactions with chiral targets. This makes it particularly valuable in applications where stereochemical purity is crucial, such as in the development of pharmaceuticals and chiral catalysts .
属性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC 名称 |
(2S)-1-[5-[(2R)-2-methylpyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H28N2O2/c1-13-7-5-11-16(13)9-3-2-4-10-17-12-6-8-14(17)15(18)19/h13-14H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
InChI 键 |
PHDBRYRAAHYYKD-KGLIPLIRSA-N |
手性 SMILES |
C[C@@H]1CCCN1CCCCCN2CCC[C@H]2C(=O)O |
规范 SMILES |
CC1CCCN1CCCCCN2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


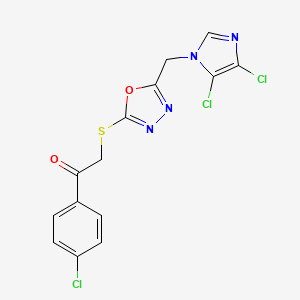
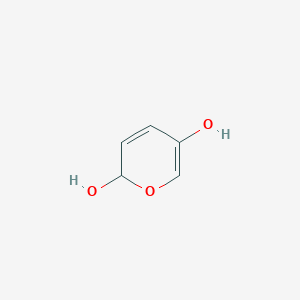
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
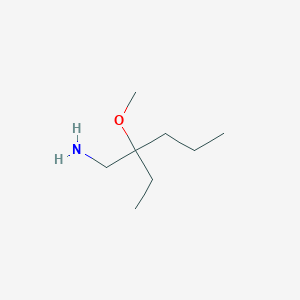
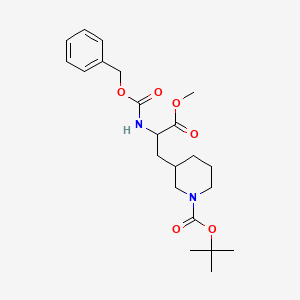
![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
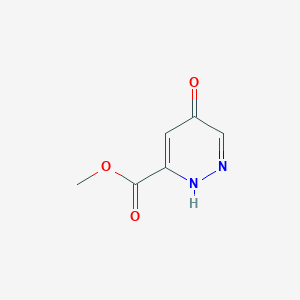
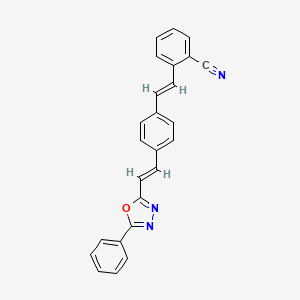
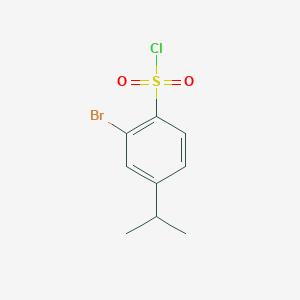
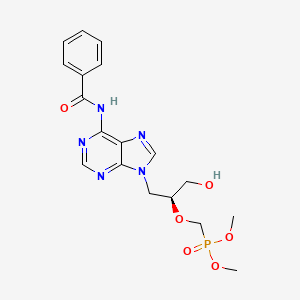
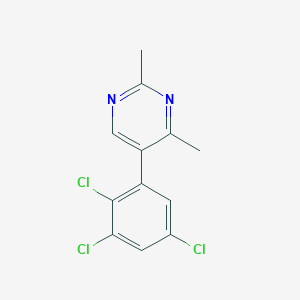
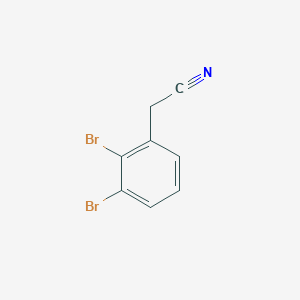
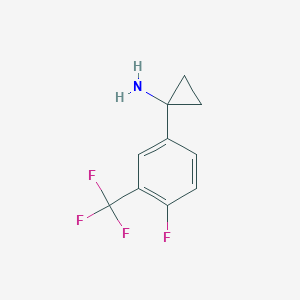
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
